2-hydroxy-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Description
2-hydroxy-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, commonly known as HPP-4382, is a pyrimidinone derivative that has shown promising results in various scientific research applications. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The inhibition of PARP by HPP-4382 has been found to be effective in treating various types of cancer, including breast, ovarian, and lung cancer.
Scientific Research Applications
Overview of Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, such as 2-hydroxy-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, are an extensive class of organic compounds known for their wide range of pharmacological activities. These activities enable their consideration as promising scaffolds for the development of new biologically active compounds, including substances with antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The pyrimidine core is particularly significant in the development of drugs due to its synthetic practicability and non-toxic nature, offering a basis for further research into highly effective and safe medicines (Chiriapkin, 2022).
Pyrimidine Derivatives in Anti-Alzheimer's Research
The aromatic and heterocyclic structure of pyrimidine, including 2-hydroxy-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, is utilized in the search for anti-Alzheimer's agents. Pyrimidine scaffolds have been emphasized in pharmacological advancements as therapeutic agents against Alzheimer's disease. The structure-activity relationship (SAR)-based approach of pyrimidine derivatives showcases the potential of these compounds in developing novel anti-Alzheimer's agents with enhanced activities and reduced toxicity (Das et al., 2021).
Pyrimidine and Tautomerism in Nucleic Acid Bases
The study of tautomerism in nucleic acid bases, including pyrimidine derivatives, has significant implications for understanding the biochemical processes underlying genetic information's storage and transfer. Tautomerism can influence the stability of nucleic acid bases in different environments, affecting their biological functions and interactions. Research into the tautomerism of pyrimidine bases contributes to a deeper understanding of molecular biology and genetics (Person et al., 1989).
properties
IUPAC Name |
3-phenyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-6-9(17)16(10(18)15-8)7-4-2-1-3-5-7/h1-6H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLYSLFSLYOAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone |
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